4-oxo-4aH-quinazoline-2-carboxylic acid
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Overview
Description
4-oxo-4aH-quinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a carboxylic acid group at the 2-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4aH-quinazoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis due to its efficiency and scalability. This method allows for the rapid production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4aH-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, 4-hydroxyquinazoline derivatives, and various substituted quinazolines with different functional groups .
Scientific Research Applications
4-oxo-4aH-quinazoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of new materials and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 4-oxo-4aH-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline: Similar in structure but with a hydroxyl group instead of a keto group.
2-phenylquinazoline: Features a phenyl group at the 2-position instead of a carboxylic acid group.
Quinazoline N-oxides: Oxidized derivatives of quinazoline with an N-oxide functional group
Uniqueness
4-oxo-4aH-quinazoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a keto and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-4aH-quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-5H,(H,13,14) |
InChI Key |
IGXLLVZLJICZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)C(=O)O)C=C1 |
Origin of Product |
United States |
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